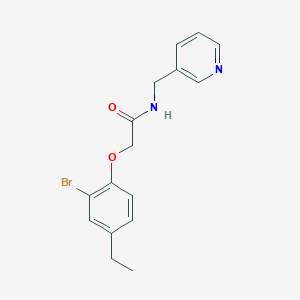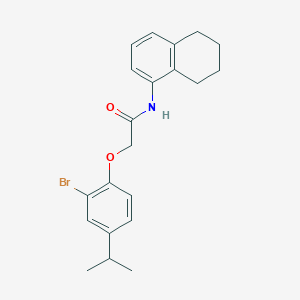![molecular formula C17H18N4O2S B296744 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B296744.png)
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide, also known as ETAA, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. ETAA is a member of the 1,2,4-triazole family of compounds, which are known to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed that 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide may also induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide can inhibit the activity of certain enzymes, such as tyrosine kinase, which are involved in the growth and proliferation of cancer cells. In addition, 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been shown to have anti-inflammatory and anti-bacterial properties. 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide in lab experiments is its low toxicity profile. This makes it a safe and effective compound for use in in vitro and in vivo studies. In addition, 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of using 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide. One area of interest is the development of novel 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide derivatives that exhibit improved anti-cancer activity. Another area of interest is the exploration of the potential applications of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide in the treatment of other diseases, such as inflammatory disorders and bacterial infections. In addition, further studies are needed to fully understand the mechanism of action of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves the reaction of 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then converted to 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide through a series of steps. The synthesis of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is in the treatment of cancer. Studies have shown that 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide exhibits anti-cancer activity by inhibiting the growth of cancer cells. In addition, 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been shown to have anti-inflammatory and anti-bacterial properties.
Eigenschaften
Molekularformel |
C17H18N4O2S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-3-21-16(14-9-6-10-23-14)19-20-17(21)24-11-15(22)18-13-8-5-4-7-12(13)2/h4-10H,3,11H2,1-2H3,(H,18,22) |
InChI-Schlüssel |
UMJVNOLDJCMGBA-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CC=CO3 |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)


![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)



![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)
